2-Bromo-2-(trifluoromethyl)propiophenone
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Overview
Description
2-Bromo-2-(trifluoromethyl)propiophenone is an organic compound with the molecular formula C10H8BrF3O. It is a derivative of propiophenone, where the alpha carbon is substituted with a bromine atom and a trifluoromethyl group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2-(trifluoromethyl)propiophenone can be synthesized through the bromination of 2-(trifluoromethyl)propiophenone. The reaction typically involves the use of bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced brominating agents can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(trifluoromethyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of 2-(trifluoromethyl)propiophenol.
Oxidation: Formation of 2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
2-Bromo-2-(trifluoromethyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(trifluoromethyl)propiophenone involves its interaction with nucleophiles and electrophiles. The bromine atom and the trifluoromethyl group influence the reactivity of the compound, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylpropan-1-one: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)propiophenone: Lacks the bromine atom.
2-Bromo-2-(trifluoromethyl)acetophenone: Similar structure but with different substitution patterns.
Uniqueness
2-Bromo-2-(trifluoromethyl)propiophenone is unique due to the presence of both the bromine atom and the trifluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C10H8BrF3O |
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Molecular Weight |
281.07 g/mol |
IUPAC Name |
2-bromo-3,3,3-trifluoro-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H8BrF3O/c1-9(11,10(12,13)14)8(15)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
AOHIVVKIQYUIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)(C(F)(F)F)Br |
Origin of Product |
United States |
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